9-O-Lactyl-N-acetylneuraminic acid

sialidase substrate specificity neuraminidase kinetics O-acyl modification

9-O-Lactyl-N-acetylneuraminic acid (Neu5Ac9Lt; CAS 58718-38-0) is a naturally occurring O-acylated derivative of N-acetylneuraminic acid (Neu5Ac, the predominant mammalian sialic acid) in which a lactyl group [(S)-2-hydroxypropanoate] is esterified to the C-9 hydroxyl. It belongs to the sialic acid family of nine-carbon α-keto acids that terminate many glycoconjugate chains and is found in human gastric mucus, erythrocyte membranes, and equine tissues.

Molecular Formula C14H23NO11
Molecular Weight 381.33 g/mol
CAS No. 58718-38-0
Cat. No. B1214793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Lactyl-N-acetylneuraminic acid
CAS58718-38-0
Synonyms9-O-lactyl-N-acetylneuraminic acid
N-acetyl-9-O-L-lactylneuraminic acid
N-acetyl-9-O-lactylneuraminic acid
Molecular FormulaC14H23NO11
Molecular Weight381.33 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O)O
InChIInChI=1S/C14H23NO11/c1-5(16)12(21)25-4-8(19)10(20)11-9(15-6(2)17)7(18)3-14(24,26-11)13(22)23/h5,7-11,16,18-20,24H,3-4H2,1-2H3,(H,15,17)(H,22,23)/t5-,7-,8+,9+,10+,11+,14+/m0/s1
InChIKeyXXNWSGSWDRDYLR-ITLAUYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-O-Lactyl-N-acetylneuraminic acid (CAS 58718-38-0): A Modified Sialic Acid for Glycobiology and Enzymology Procurement


9-O-Lactyl-N-acetylneuraminic acid (Neu5Ac9Lt; CAS 58718-38-0) is a naturally occurring O-acylated derivative of N-acetylneuraminic acid (Neu5Ac, the predominant mammalian sialic acid) in which a lactyl group [(S)-2-hydroxypropanoate] is esterified to the C-9 hydroxyl [1]. It belongs to the sialic acid family of nine-carbon α-keto acids that terminate many glycoconjugate chains and is found in human gastric mucus, erythrocyte membranes, and equine tissues [2][3]. As a specific substrate for certain sialidases and a product of sialate 9-O-lactoyltransferase, Neu5Ac9Lt serves as a tool for probing O-acyl modification effects on sialic acid recognition and hydrolysis [4].

Why 9-O-Lactyl-N-acetylneuraminic acid Cannot Be Replaced by Unmodified Neu5Ac or 9-O-Acetyl-Neu5Ac in Glycoconjugate and Enzymatic Studies


Sialic acid O-acylation is not a passive structural decoration; the nature of the O-acyl group—its size, charge, and lability—directly dictates recognition by sialidases, sialyltransferases, and sialic acid-binding lectins [1]. Unmodified Neu5Ac is the preferred substrate for most sialidases, while 9-O-acetyl substitution already causes a moderate reduction in hydrolysis rates (to 60–80% of the unmodified rate for some bacterial enzymes) [1]. The 9-O-lactyl group, being sterically larger than acetyl, introduces a distinct steric hindrance that further reduces enzymatic cleavage rates in a size-dependent manner [1]. Consequently, substituting Neu5Ac or 9-O-acetyl-Neu5Ac for the 9-O-lactyl derivative in experiments designed to probe O-acyl effects on sialic acid biology will yield quantitatively and qualitatively different results, potentially masking the true biological role of the modification.

Quantitative Differentiation of 9-O-Lactyl-N-acetylneuraminic acid Against Its Closest Analogs


Sialidase Hydrolysis Rate Reduction: 9-O-Lactyl vs. 9-O-Acetyl vs. Unmodified Neu5Ac

In a high-throughput screening of seven bacterial sialidases using chemoenzymatically synthesized sialoside libraries, 9-O-acetylation of Neu5Ac reduced the hydrolysis rate to 60–80% of the unmodified rate for Arthrobacter ureafaciens, Streptococcus sp. IID, and Streptococcus pneumoniae sialidases [1]. The study further established that the rate drop for 9-O-substituted sialosides is proportional to the size of the substituent: the bulkier 9-O-lactyl group consistently leads to slower hydrolysis than 9-O-acetyl, although for certain enzyme-substrate pairs (e.g., Vibrio cholerae sialidase acting on Neu5Acα2,3Galβ-pNP) the two modifications decreased activity to a similar extent [1]. For Clostridium perfringens and Vibrio cholerae sialidases, 9-O-acetylation alone caused a more pronounced drop (>20% reduction) [1], predicting an even greater reduction for 9-O-lactylation.

sialidase substrate specificity neuraminidase kinetics O-acyl modification

Biosynthetic Route Exclusivity: Sialate 9-O-Lactoyltransferase Activity Confirmed Only for the 9-O-Lactyl Modification

Fractionation of horse liver homogenate identified sialate 9-O-lactoyltransferase activity exclusively in the 105,000 × g supernatant fraction, with no activity detected in heavy membrane or microsomal fractions [1]. The enzyme catalyzes lactoylation of glycoconjugate-bound Neu5Ac, CMP-Neu5Ac, and free Neu5Ac, with glycoconjugate-bound Neu5Ac being the best substrate [1]. No analogous 9-O-lactoyltransferase activity has been reported for other O-acyl modifications such as 9-O-acetyl or 9-O-methyl, which are produced by distinct O-acetyltransferases or O-methyltransferases with different substrate specificities and subcellular localizations. This exclusivity means that the 9-O-lactyl moiety cannot be introduced by the enzymes that generate 9-O-acetyl or other O-acyl variants.

sialate 9-O-lactoyltransferase sialic acid biosynthesis enzymatic synthesis

Tissue-Specific Occurrence Profile: 9-O-Lactyl-Neu5Ac as a Distinct Marker in Human Erythrocytes and Gastric Mucosa

In human erythrocyte membrane glycoproteins, Neu5Ac constitutes the major sialic acid, but nine additional minor species were identified and quantified, including Neu5Ac9Lt (9-O-lactyl-Neu5Ac) [1]. This was the first quantitative determination of Neu5Ac9Lt in human tissues, alongside Neu5Ac8Me, Neu4,5Ac₂, Neu5,8Ac₂9Lt, and Neu5Ac8S, none of which had been previously described in human cells [1]. In contrast, Neu5Gc and its O-alkylated derivatives were absent from these erythrocyte preparations [1]. In human gastric aspirates, 9-O-lactyl- and 9-O-acetyl-Neu5Ac were detected together, representing a combined 5–25% of total sialic acids present predominantly in glycosidic linkage, with the O-acetylated forms present in all 77 patient samples analyzed [2].

sialic acid profiling tissue-specific expression erythrocyte glycoproteins

Chemical Stability and Synthetic Yield Implications of the 9-O-Lactyl Ester

During the one-pot three-enzyme chemoenzymatic synthesis of Neu5Ac9Lt-containing sialosides, the yield of Neu5Ac9Ltα2,6GalNAcβ-pNP (compound 20) was significantly lower than the ≥75% yields obtained for unmodified and 9-O-acetylated counterparts [1]. The reduced yield was attributed to the formation of de-lactylated byproducts during the longer incubation times required for the synthesis [1]. This indicates that the 9-O-lactyl ester bond is more susceptible to spontaneous or enzyme-mediated hydrolysis under the synthesis conditions (pH 7.5, Tris-HCl buffer) compared to the 9-O-acetyl group, which is a critical consideration for procurement and handling.

ester stability chemoenzymatic synthesis acyl migration

Procurement-Ready Application Scenarios for 9-O-Lactyl-N-acetylneuraminic acid


Sialidase Substrate Specificity Profiling and Inhibitor Screening

Use Neu5Ac9Lt-sialosides (e.g., Neu5Ac9Ltα2,3Galβ-pNP) as defined substrates in colorimetric or fluorometric sialidase assays to determine the steric tolerance of sialidase active sites. Because the 9-O-lactyl group provides greater steric bulk than 9-O-acetyl, it enables structure-activity relationship (SAR) studies where substituent size is the primary variable, supporting the rational design of neuraminidase inhibitors that exploit the 9-O binding pocket [1].

Authentic Standard for Sialic Acid Profiling by GC-MS and TLC

Employ 9-O-Lactyl-Neu5Ac as an authentic reference standard in gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) workflows for the identification and quantification of minor O-acylated sialic acids in human and animal tissue samples, as established by the profiling of gastric aspirates and erythrocyte membranes [1][2].

Sialate 9-O-Lactoyltransferase Enzymology Studies

Use the compound as a product standard in enzyme assays for sialate 9-O-lactoyltransferase activity, which is exclusively responsible for 9-O-lactoyl sialic acid biosynthesis in equine liver and potentially other tissues; alternative O-acylated sialic acids are not recognized by this enzyme and cannot substitute as authentic product markers [1].

Chemical Stability and Ester Lability Studies for Glycoconjugate Synthesis

Leverage the distinct hydrolytic lability of the 9-O-lactyl ester bond (as evidenced by de-lactylation during chemoenzymatic sialoside synthesis) as a model system for investigating O-acyl migration and esterase resistance in sialoglycoconjugates, with implications for the design of metabolically stable sialic acid mimetics [1].

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